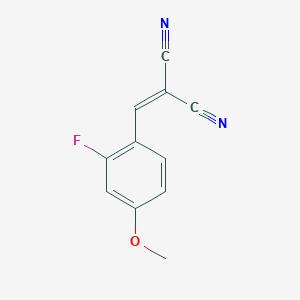

2-(2-Fluoro-4-methoxy-benzylidene)-malononitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-fluoro-4-methoxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O/c1-15-10-3-2-9(11(12)5-10)4-8(6-13)7-14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFHFXKZGCNHHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C(C#N)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Fluoro 4 Methoxy Benzylidene Malononitrile and Analogues

Knoevenagel Condensation as a Primary Synthetic Route

The Knoevenagel condensation stands as the cornerstone for the synthesis of benzylidene-malononitrile derivatives. The reaction's versatility allows for the use of a wide array of catalysts and reaction conditions, each with its own set of advantages.

Traditional Catalytic Approaches: Ammonium (B1175870) Acetate (B1210297), Zinc Chloride, and Heterogeneous Catalysts (e.g., Clays, Silica Gel)

Historically, the Knoevenagel condensation has been catalyzed by organic bases like primary and secondary amines and their ammonium salts. tandfonline.com Among these, ammonium acetate has proven to be an effective catalyst, often used in solvent-free conditions or in conjunction with basic alumina, particularly under microwave irradiation to achieve high yields. tandfonline.comhstu.ac.bdresearchgate.net

Zinc chloride (ZnCl2) is another traditional Lewis acid catalyst employed for this condensation. rsc.orgstrategian.comsigmaaldrich.com It facilitates the reaction by coordinating with the carbonyl group of the aldehyde, thereby increasing its electrophilicity and promoting the nucleophilic attack by the carbanion of the active methylene (B1212753) compound. tandfonline.com This method can be performed under solvent-free conditions at room temperature, offering excellent yields. tandfonline.com Other inorganic zinc salts like Zn(OAc)2·2H2O and ZnBr2 have also been used effectively. tandfonline.com

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. nih.gov Natural and synthetic clays, such as montmorillonite (B579905) K-10, have been utilized to catalyze the Knoevenagel condensation. nih.gov These solid acid catalysts provide a surface for the reaction to occur, often with enhanced selectivity. Similarly, silica gel has been employed as a solid support for catalysts or used directly as a mild acidic catalyst for the condensation. nih.govresearchgate.net The use of silica-supported ammonium acetate has also been reported as an efficient heterogeneous catalytic system. researchgate.net

Table 1: Comparison of Traditional Catalysts in Knoevenagel Condensation

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Ammonium Acetate | Solvent-free, microwave irradiation tandfonline.comhstu.ac.bd | High yields, clean reaction hstu.ac.bd | May require elevated temperatures or microwave for efficiency |

| Zinc Chloride | Solvent-free, room temperature tandfonline.com | Excellent yields, mild conditions tandfonline.com | Potential for metal contamination |

| Clays (e.g., Montmorillonite K-10) | Heterogeneous, various solvents nih.gov | Reusable, easy separation nih.gov | Can be less active than homogeneous catalysts |

| Silica Gel | Heterogeneous, often with heating researchgate.net | Mild catalyst, readily available researchgate.net | Moderate activity, may require longer reaction times |

Accelerated Synthesis Techniques: Microwave Irradiation and Sonication

To enhance reaction rates and improve yields, accelerated synthesis techniques have been widely applied to the Knoevenagel condensation.

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times from hours to minutes. nih.gov In the context of synthesizing benzylidene-malononitriles, microwave-assisted reactions, often under solvent-free conditions with catalysts like ammonium acetate, have proven to be highly efficient. tandfonline.comhstu.ac.bdnih.gov This technique not only accelerates the reaction but also often leads to cleaner products with higher yields. hstu.ac.bd

Sonication , the use of ultrasound to promote chemical reactions, is another effective method for accelerating the synthesis of benzylidene-malononitrile derivatives. nih.gov Ultrasound-assisted Knoevenagel condensations can be carried out at room temperature, providing excellent yields in short reaction times. bhu.ac.in This method is considered environmentally friendly, particularly when conducted in greener solvents like water or ethanol. nih.gov The cavitation effect induced by ultrasound enhances mass transfer and increases the reactivity of the substrates.

Sustainable and Green Chemistry Strategies: Solvent-Free and Aqueous Media Protocols

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable protocols for the Knoevenagel condensation.

Solvent-free synthesis , also known as solid-state reaction, offers a significant environmental advantage by eliminating the need for volatile and often toxic organic solvents. hstu.ac.bd The reaction between an aldehyde and malononitrile (B47326) can be carried out by grinding the reactants together, sometimes with a solid catalyst like lithium hydroxide (B78521), or by using microwave irradiation without any solvent. tandfonline.comhstu.ac.bdresearchgate.net These methods are not only eco-friendly but also often result in high yields and simple work-up procedures. tandfonline.com

The use of water as a reaction medium is another cornerstone of green chemistry. rasayanjournal.co.in The Knoevenagel condensation has been successfully performed in aqueous media, often with the aid of catalysts like potassium alum or under visible light with a photocatalyst. rasayanjournal.co.inresearchgate.net In many cases, the product precipitates directly from the aqueous solution, simplifying its isolation and purification. researchgate.netuni-regensburg.de This approach avoids the use of hazardous organic solvents and is economically favorable. rasayanjournal.co.in

Application of Novel Catalytic Systems: Lithium Hydroxide Monohydrate (LiOH·H2O), NiCu@MWCNT Nanohybrids, L-Proline, and Deep Eutectic Solvents

The quest for more efficient and selective catalysts has led to the exploration of several novel catalytic systems.

Lithium hydroxide monohydrate (LiOH·H2O) has been identified as a highly efficient and inexpensive "dual activation" catalyst for the Knoevenagel condensation. semanticscholar.orgscispace.comresearchgate.net It can be used in catalytic amounts under solvent-free conditions, leading to rapid reactions and excellent yields at room temperature. researchgate.netresearchgate.net

NiCu@MWCNT nanohybrids , which consist of nickel-copper alloy nanoparticles supported on multi-walled carbon nanotubes, have shown high catalytic performance for the synthesis of benzylidenemalononitrile (B1330407) derivatives under mild conditions. nih.govresearchgate.netnih.gov These heterogeneous catalysts are reusable and facilitate the reaction in a water/methanol solvent system. researchgate.net

The amino acid L-proline has been utilized as an organocatalyst for the Knoevenagel condensation. mdpi.com It is particularly effective when used in conjunction with deep eutectic solvents, enhancing reaction rates and yields under mild conditions. researchgate.net

Deep eutectic solvents (DESs) have emerged as green and tunable alternatives to traditional organic solvents and ionic liquids. mdpi.comipe.ac.cn These mixtures, such as those formed from choline (B1196258) chloride and urea, can act as both the solvent and the catalyst for the Knoevenagel condensation. ipe.ac.cnmtsu.edu The use of DESs often results in high yields, fast reaction rates, and the potential for catalyst and solvent recycling. researchgate.netipe.ac.cn

Table 2: Overview of Novel Catalytic Systems

| Catalytic System | Key Features | Reaction Conditions |

|---|---|---|

| LiOH·H2O | Inexpensive, dual activation catalyst semanticscholar.orgscispace.com | Room temperature, solvent-free researchgate.net |

| NiCu@MWCNT Nanohybrids | Reusable, high performance heterogeneous catalyst researchgate.netnih.gov | Mild conditions, aqueous/methanolic media researchgate.net |

| L-Proline | Green organocatalyst mdpi.com | Often used with deep eutectic solvents researchgate.net |

| Deep Eutectic Solvents (DES) | Green, recyclable solvent and catalyst ipe.ac.cnmtsu.edu | Room temperature, solvent-free ipe.ac.cn |

Advanced Synthetic Approaches for Benzylidene-malononitrile Derivatives

Beyond the conventional Knoevenagel condensation, advanced synthetic methods are being explored to provide alternative and potentially more efficient routes to benzylidene-malononitrile derivatives.

Electrochemical Synthesis Pathways

Electrochemical synthesis represents an environmentally friendly approach that utilizes electricity to drive chemical reactions, often avoiding the need for chemical reagents. mdpi.com This method has been successfully applied to the one-pot synthesis of 2-(4-fluorobenzylidene)malononitrile (B1267660) from 4-fluorobenzaldehyde (B137897) and malononitrile, achieving high yields without the addition of external reagents. mdpi.comresearchgate.net The reaction is typically carried out at a constant voltage using graphite (B72142) electrodes. mdpi.comresearchgate.net Electrochemical methods can also be applied to the synthesis of related derivatives, such as 5-benzylidenebarbiturates, in aqueous media, offering a fast, catalyst-free, and atom-economical route. d-nb.info

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates all or most of the atoms of the starting materials. nih.govresearchgate.netresearchgate.net The use of 2-(2-fluoro-4-methoxy-benzylidene)-malononitrile and its analogues as Michael acceptors in MCRs is a powerful approach for the synthesis of diverse heterocyclic scaffolds. nih.gov

A prominent example of such diversification is the synthesis of 2-amino-4H-pyran derivatives. These compounds can be readily prepared through a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a C-H activated acidic compound, such as dimedone or ethyl acetoacetate. nih.govsciforum.net The initial step is the Knoevenagel condensation of the aldehyde and malononitrile to form the benzylidenemalononitrile intermediate. This intermediate then undergoes a Michael addition with the enolizable C-H activated compound, followed by intramolecular cyclization to yield the final 2-amino-4H-pyran derivative. semanticscholar.org

The reaction mechanism for the formation of 2-amino-4H-pyrans typically proceeds as follows:

Knoevenagel Condensation: An aromatic aldehyde reacts with malononitrile in the presence of a basic catalyst to form a benzylidenemalononitrile derivative.

Michael Addition: A C-H activated compound, such as a β-dicarbonyl compound, adds to the electron-deficient double bond of the benzylidenemalononitrile.

Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to afford the stable 2-amino-4H-pyran ring system. semanticscholar.org

Various catalysts have been employed to facilitate these reactions, including inorganic bases like potassium carbonate, as well as bionanocatalysts such as CuFe2O4@starch, which offer a green and magnetically recyclable option. nih.govnih.gov The use of different aromatic aldehydes, C-H activated compounds, and reaction conditions allows for the generation of a large library of structurally diverse 2-amino-4H-pyran derivatives.

| Aldehyde Component | C-H Activated Compound | Catalyst | Product Type |

| Substituted Benzaldehydes | Malononitrile, Dimedone | CuFe2O4@starch | 2-Amino-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyrans |

| Aromatic Aldehydes | Malononitrile, Ethyl Acetoacetate | Various bases | 2-Amino-4H-pyran-3-carbonitriles |

| α,α′-Bis(arylidene) Cycloalkanones | Malononitrile | K2CO3 | Substituted 2-amino-4H-pyran-3-carbonitriles |

Precursor Synthesis and Regioselective Functionalization

The availability of appropriately substituted precursors, particularly 2-fluoro-4-methoxybenzaldehyde (B32593) and related aryl aldehydes, is crucial for the synthesis of the target compound and its analogues. The regioselective introduction of fluorine and methoxy (B1213986) groups onto the aromatic ring requires specific synthetic strategies.

Synthesis of 2-Fluoro-4-methoxybenzaldehyde and Related Aryl Aldehydes

2-Fluoro-4-methoxybenzaldehyde can be prepared through various synthetic routes. One common approach involves the formylation of a pre-functionalized aromatic ring. For instance, it can be synthesized from 4-bromo-3-fluoroanisole. nbinno.com

A versatile method for the introduction of an aldehyde group onto an activated aromatic ring is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate electron-rich arenes. psu.eduwikipedia.orgchemistrysteps.com Phenols and anilines are particularly good substrates for this reaction. wikipedia.org The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile in an electrophilic aromatic substitution reaction. The resulting iminium ion is then hydrolyzed during workup to yield the aldehyde. chemistrysteps.com

Another approach to synthesize precursors like 2-fluoro-4-hydroxybenzaldehyde (B1296990) starts from 3-fluorophenol (B1196323). This multi-step synthesis involves:

Protection of the hydroxyl group: The phenolic hydroxyl group of 3-fluorophenol is protected, for example, as an isopropyl ether.

Bromination: The protected phenol (B47542) undergoes bromination to introduce a bromine atom at the desired position.

Grignard reagent formation and formylation: The bromo-derivative is converted to a Grignard reagent, which then reacts with a formylating agent like DMF to introduce the aldehyde group.

Deprotection: The protecting group on the hydroxyl function is removed to yield 2-fluoro-4-hydroxybenzaldehyde. google.com This can then be methylated to give 2-fluoro-4-methoxybenzaldehyde.

| Starting Material | Key Reactions | Product |

| 4-Bromo-3-fluoroanisole | Formylation | 2-Fluoro-4-methoxybenzaldehyde |

| Electron-rich arenes | Vilsmeier-Haack Reaction (DMF/POCl3) | Aryl aldehydes |

| 3-Fluorophenol | Protection, Bromination, Grignard formation, Formylation, Deprotection | 2-Fluoro-4-hydroxybenzaldehyde |

Strategies for Selective Fluorination and Methoxylation of Aromatic Precursors

The regioselective introduction of fluorine and methoxy substituents onto aromatic rings is a key aspect of synthesizing the required precursors.

Selective Fluorination:

Direct fluorination of phenols can be challenging due to the high reactivity of the reagents and potential for side reactions. However, methods for the ortho-selective halogenation of phenols have been developed. For instance, an ammonium salt-catalyzed process using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the chlorinating agent has been shown to be effective for ortho-chlorination. scientificupdate.com Similar principles can be applied to fluorination with suitable electrophilic fluorine sources.

Another strategy is the deoxyfluorination of phenols, where the hydroxyl group is directly replaced by a fluorine atom. nih.gov This ipso-substitution provides a direct route to aryl fluorides from readily available phenols. Additionally, I(i)/I(iii) catalysis has been employed for the para-selective dearomative fluorination of phenols to generate fluorinated cyclohexadienones. nih.govrsc.org

Selective Methoxylation:

Nucleophilic aromatic substitution (SNAr) is a common method for introducing methoxy groups onto activated aromatic rings, particularly those bearing electron-withdrawing groups and a good leaving group (such as a halogen). youtube.com In the context of polyfluoroarenes, the high electronegativity of the fluorine atoms activates the ring towards nucleophilic attack, allowing for the substitution of a fluorine atom by a methoxide (B1231860) nucleophile. nih.gov The regioselectivity of this substitution is influenced by the electronic effects of other substituents on the ring.

In some cases, directed nucleophilic aromatic substitution can be achieved. For example, ortho-iodobenzamides can undergo ortho-specific substitution with amines in the presence of pyridine, without the need for a strong electron-withdrawing group on the arene. rsc.org This directing group strategy can be a powerful tool for achieving regioselectivity in the synthesis of substituted aromatic compounds.

| Transformation | Method | Key Features |

| ortho-Halogenation of Phenols | Ammonium salt-catalyzed halogenation | Direct C-H functionalization |

| Phenol to Aryl Fluoride | Deoxyfluorination | ipso-Substitution of the hydroxyl group |

| para-Fluorination of Phenols | I(i)/I(iii) catalysis | Dearomative fluorination |

| Introduction of Methoxy Group | Nucleophilic Aromatic Substitution (SNAr) | Requires an activated aromatic ring and a good leaving group |

| Directed Methoxylation | Directed SNAr | Utilizes a directing group to control regioselectivity |

Spectroscopic and Structural Characterization of 2 2 Fluoro 4 Methoxy Benzylidene Malononitrile and Derivatives

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and other motions of atoms within a molecule. Each molecule possesses a unique set of vibrational modes, resulting in a characteristic spectrum that serves as a molecular "fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The FT-IR spectra of benzylidenemalononitrile (B1330407) derivatives are distinguished by several characteristic absorption bands. nih.gov The most prominent of these is the sharp, intense band corresponding to the C≡N (nitrile) stretching vibration, which typically appears in the range of 2210–2248 cm⁻¹. nih.govrasayanjournal.co.in

Another key feature is the absorption band for the conjugated C=C double bond of the alkene, found around 1562–1605 cm⁻¹. nih.govrasayanjournal.co.in The aromatic C=C bonds of the benzene (B151609) ring give rise to absorptions in the 1434–1583 cm⁻¹ region. nih.govrasayanjournal.co.in Aromatic C-H stretching vibrations are also observed above 3000 cm⁻¹. nih.govrasayanjournal.co.in

For 2-(2-Fluoro-4-methoxy-benzylidene)-malononitrile specifically, additional characteristic peaks are expected. A strong absorption corresponding to the C-O-C stretching of the methoxy (B1213986) group would likely be present, along with a band for the C-F stretching vibration.

Table 1: Characteristic FT-IR Absorption Bands for Benzylidenemalononitrile Derivatives

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Source |

| Nitrile (C≡N) | Stretch | 2211 - 2248 | rasayanjournal.co.in |

| Alkene (C=C) | Stretch | 1562 - 1605 | nih.govrasayanjournal.co.in |

| Aromatic (C=C) | Stretch | 1434 - 1583 | nih.govrasayanjournal.co.in |

| Aromatic (C-H) | Stretch | ~3033 | acs.org |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric and non-polar bonds often produce strong signals in Raman spectra. For benzylidenemalononitrile derivatives, the symmetric stretching vibrations of the C≡N and C=C bonds are typically prominent. researchgate.net For instance, in the formation of (4-nitrobenzylidene)malononitrile, Raman spectroscopy has been used to monitor the appearance of the C=C bond at 1577 cm⁻¹ and the malononitrile (B47326) C≡N peak at 2238 cm⁻¹. researchgate.net This technique is invaluable for analyzing the core structure and conjugation within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the connectivity and chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Constants

¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. In the spectra of benzylidenemalononitrile derivatives, a characteristic singlet is observed for the vinylic proton (=CH-Ar), typically appearing in the downfield region between δ 7.6 and 8.7 ppm due to the deshielding effects of the adjacent aromatic ring and cyano groups. rasayanjournal.co.inrsc.org

The protons on the substituted benzene ring exhibit chemical shifts and coupling patterns that are dependent on the nature and position of the substituents. For this compound, the methoxy group (-OCH₃) would produce a sharp singlet around δ 3.9 ppm. scielo.br The three aromatic protons would appear as a complex set of multiplets, with their chemical shifts influenced by the electron-donating methoxy group at position 4 and the electron-withdrawing, ortho-directing fluoro group at position 2. The fluorine atom will also introduce characteristic splitting (coupling) to the adjacent proton(s).

Table 2: Representative ¹H NMR Data for Substituted Benzylidenemalononitriles

| Compound | Vinylic Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) | Source |

| 2-Benzylidenemalononitrile | 7.79 (s, 1H) | 7.57 (m, 3H), 7.91 (d, 2H) | - | scielo.br |

| 2-(4-Methoxybenzylidene)malononitrile | 7.66 (s, 1H) | 7.02 (d, 2H), 7.92 (d, 2H) | 3.92 (s, 3H, -OCH₃) | scielo.br |

| 2-(2-Fluorobenzylidene)malononitrile | 8.10 (s, 1H) | 7.23 (t, 1H), 7.34 (t, 1H), 7.65 (dd, 1H), 8.28 (t, 1H) | - | rsc.org |

| 2-(4-Chlorobenzylidene)malononitrile | 7.73 (s, 1H) | 7.52 (d, 2H), 7.85 (d, 2H) | - | rasayanjournal.co.in |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy maps the carbon framework of a molecule. In benzylidenemalononitrile derivatives, the nitrile carbons (C≡N) typically resonate around δ 112–115 ppm. rsc.orgscielo.br The two olefinic carbons of the C=C(CN)₂ group show distinct signals, with the carbon attached to the two nitrile groups appearing at a relatively upfield position (δ ~80–88 ppm), while the carbon attached to the benzene ring is significantly downfield (δ >150 ppm). rasayanjournal.co.inscielo.br

For this compound, the carbon atom bonded to the fluorine would exhibit a large one-bond coupling constant (¹JC-F), appearing as a doublet in the proton-decoupled spectrum. The carbon attached to the methoxy group would also have a characteristic chemical shift.

Table 3: Representative ¹³C NMR Data for Substituted Benzylidenemalononitriles

| Compound | C≡N (δ, ppm) | C=C(CN)₂ (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) | Source |

| 2-Benzylidenemalononitrile | 112.47, 113.62 | 82.56, 159.97 | 129.56, 130.61, 130.77, 134.57 | - | scielo.brrsc.org |

| 2-(4-Methoxybenzylidene)malononitrile | 113.34, 114.43 | 78.55, 158.89 | 115.12, 124.01, 133.46, 164.80 | 55.79 (-OCH₃) | scielo.br |

| 2-(2-Fluorobenzylidene)malononitrile | 112.33, 113.49 | 84.61, 151.43 | 116.58, 119.52, 125.43, 128.65, 136.87, 161.4 (d, ¹JC-F) | - | rsc.org |

| 2-(4-Chlorobenzylidene)malononitrile | 112.33, 113.43 | 83.42, 158.25 | 129.28, 130.10, 131.84, 141.18 | - | rasayanjournal.co.in |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR spectra identify the chemical shifts of individual nuclei, 2D NMR experiments reveal the correlations between them, which is essential for unambiguously assembling the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the adjacent protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgcolumbia.edu An HSQC spectrum would definitively link each aromatic and vinylic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. It would also confirm the assignment of the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds. columbia.eduyoutube.com HMBC is critical for piecing together the molecular fragments. For the target compound, key HMBC correlations would be expected from the vinylic proton to the carbons of the nitrile groups and to several carbons in the aromatic ring. Furthermore, correlations from the methoxy protons to the C4 carbon of the ring would confirm the position of the methoxy group.

Together, these advanced NMR techniques provide a comprehensive and definitive map of the molecular structure, confirming atom connectivity and finalizing the structural elucidation of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool that provides information about the mass-to-charge ratio (m/z) of ions. This technique is crucial for determining the molecular weight of a compound and can also offer significant structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with high accuracy. By measuring the m/z ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. This precision is critical for confirming the identity of a newly synthesized molecule like this compound.

For instance, in the characterization of a related compound, 5-(2-fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, HRMS was utilized to confirm its elemental composition. The experimentally determined mass for the protonated molecule ([M+H]⁺) was found to be 358.0408, which was in exact agreement with the required m/z of 358.0408 for the formula C₂₀H₂₁FN₂O₃. biorxiv.org This level of accuracy provides unambiguous confirmation of the molecular formula.

Table 1: Illustrative HRMS Data for a Related Fluoro-Methoxy Substituted Compound

| Compound | Molecular Formula | Required m/z ([M+H]⁺) | Found m/z ([M+H]⁺) |

| 5-(2-fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide | C₂₀H₂₁FN₂O₃ | 358.0408 | 358.0408 |

Note: Data for a related compound is presented to illustrate the application of the technique.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often fragile, molecules. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This makes it an excellent method for determining the molecular weight of the parent compound. When coupled with tandem mass spectrometry (MS/MS), ESI can be used to induce and analyze fragmentation, providing valuable structural information.

The fragmentation of molecules in ESI-MS/MS is influenced by the substituents present. For example, in the analysis of 2-aroylbenzofuran derivatives, a class of compounds with some structural similarities to the title compound, ESI-MS/MS studies revealed that the most intense fragment ions resulted from competitive hydrogen rearrangements. researchgate.net The specific fragmentation pathways are dictated by the nature and position of the substituents on the aromatic rings. For this compound, one would anticipate the formation of a prominent protonated molecular ion peak in the initial ESI-MS spectrum. Subsequent MS/MS analysis would likely involve cleavages around the benzylidene bridge and potential losses of small neutral molecules related to the methoxy and fluoro substituents.

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding a molecule with high-energy electrons. This process imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a unique fingerprint of the compound, with the pattern of fragment ions providing a roadmap to its molecular structure.

The fragmentation pathways of benzylidene malononitrile derivatives under EI-MS are influenced by the substituents on the phenyl ring. nih.gov The presence of electron-donating groups, such as a methoxy group, or electron-withdrawing groups, like a fluoro group, can direct the fragmentation pathways in predictable ways. For example, the fragmentation of the unsubstituted 2-benzylidenemalononitrile shows a characteristic loss of a hydrogen atom, followed by the elimination of HCN. For this compound, one could predict fragmentation pathways involving:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of carbon monoxide (CO) following the cleavage of the methoxy group.

Cleavage at the benzylidene C-C bond , leading to fragments corresponding to the substituted benzoyl cation and the malononitrile radical cation.

Loss of a fluorine atom (•F) , although this is generally less common than other fragmentation pathways.

The interpretation of these fragmentation patterns allows for a detailed structural confirmation of the molecule.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid. This provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the absolute molecular structure of a crystalline compound. By analyzing the diffraction pattern of a single crystal, a detailed three-dimensional model of the molecule can be constructed. This provides precise measurements of bond lengths, bond angles, and torsional angles, as well as insights into how the molecules pack together in the crystal lattice.

For example, the SCXRD analysis of a related compound, 2-Fluoro-N′-(2-methoxybenzylidene)benzohydrazide, revealed that the two benzene rings form a dihedral angle of 64.7(2)°. nih.gov The study also identified intermolecular N—H⋯O hydrogen bonds that link the molecules into chains. Similarly, for this compound, an SCXRD study would be expected to reveal the planarity of the benzylidene malononitrile core and the orientation of the fluoro and methoxy substituents relative to the aromatic ring. It would also elucidate any intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing.

Table 2: Representative Crystallographic Data for a Related Benzylidene Derivative

| Parameter | 2-Fluoro-N′-(2-methoxybenzylidene)benzohydrazide |

| Molecular Formula | C₁₅H₁₃FN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 (2) |

| b (Å) | 14.567 (3) |

| c (Å) | 9.234 (2) |

| β (°) | 98.76 (3) |

| Volume (ų) | 1347.1 (5) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.341 |

Note: Data for a related compound is presented to illustrate the type of information obtained from SCXRD.

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. PXRD is particularly useful for identifying the crystalline form of a compound, assessing its purity, and investigating polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, which is of great importance in materials science and the pharmaceutical industry.

In the study of benzylidene malononitrile derivatives, PXRD can be used to confirm the phase purity of a synthesized batch and to identify any potential polymorphic forms that may arise under different crystallization conditions. researchgate.net The diffraction pattern consists of a series of peaks at specific 2θ angles, with the position and intensity of the peaks being characteristic of the crystal structure.

Table 3: Illustrative PXRD Peak List for a Crystalline Organic Compound

| 2θ (°) | Intensity (%) |

| 10.5 | 100 |

| 12.8 | 45 |

| 15.2 | 80 |

| 21.1 | 95 |

| 25.6 | 60 |

Note: This is a representative table illustrating the type of data obtained from a PXRD experiment.

Thermal Analysis Techniques for Material Stability and Phase Transitions

Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

For benzylidene malononitrile derivatives, DSC provides information on their melting behavior and crystalline purity. For instance, the DSC analysis of two crystal forms of 2-(4-(diphenylamino)benzylidene)malononitrile (A-1 and A-2) revealed distinct melting points. mdpi.com The A-1 crystal form exhibited a melting point of approximately 138.02 °C, while the A-2 crystal form showed a slightly higher melting point at around 139.43 °C. mdpi.com These melting points are consistent with measurements from other methods. mdpi.com

The enthalpy of fusion, which is the energy required to melt the crystalline solid, can also be determined from DSC curves. For the DPAM polymorphs, the enthalpy for A-1 was calculated to be 25.4 kJ/mol, and for A-2, it was 26.1 kJ/mol. mdpi.com The higher enthalpy of A-2 suggests it has a more stable crystal lattice structure. mdpi.com Such data is critical for understanding the solid-state properties and polymorphism of these materials.

Table 1: DSC Data for 2-(4-(diphenylamino)benzylidene)malononitrile (DPAM) Polymorphs mdpi.com

| Crystal Form | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |

|---|---|---|

| A-1 | 138.02 | 25.4 |

Thermogravimetric Analysis (TGA) for Thermal Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to determine the thermal stability and composition of materials by observing the temperatures at which they decompose.

In the context of benzylidene malononitrile derivatives, TGA is employed to assess their thermal stability. For the two crystal forms of 2-(4-(diphenylamino)benzylidene)malononitrile (A-1 and A-2), TGA showed high thermal stability. mdpi.com The A-1 crystal form started to show significant mass loss, indicating decomposition, at a temperature of 319.88 °C. mdpi.com The A-2 crystal form was found to be even more stable, with significant decomposition occurring at 324.22 °C. mdpi.com A minor mass loss of 0.37% was observed for A-2 at 175.00 °C, which could be attributed to the loss of residual solvent or moisture. mdpi.com The higher decomposition temperature of A-2 aligns with its higher enthalpy of fusion observed in DSC, suggesting a more thermally robust structure. mdpi.com

Table 2: TGA Data for 2-(4-(diphenylamino)benzylidene)malononitrile (DPAM) Polymorphs mdpi.com

| Crystal Form | Onset of Significant Mass Loss (°C) |

|---|---|

| A-1 | 319.88 |

Computational and Theoretical Studies of 2 2 Fluoro 4 Methoxy Benzylidene Malononitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods provide a microscopic view of the electronic behavior and the spatial arrangement of atoms.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Ground States

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For a molecule like 2-(2-Fluoro-4-methoxy-benzylidene)-malononitrile, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the optimized geometry. This process involves finding the minimum energy conformation of the molecule, which corresponds to its structure in the electronic ground state. These calculations are crucial for understanding the molecule's shape, bond lengths, and bond angles, which in turn influence its physical and chemical properties.

Comparative Analysis of Different Functionals and Basis Sets

The accuracy of DFT calculations is contingent on the choice of the functional and the basis set. Functionals in DFT are approximations of the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. Commonly used functionals include B3LYP, ωB97XD, M06, and M06-L.

Basis sets are sets of mathematical functions used to construct the molecular orbitals. The 6-311G(d,p) basis set is a popular choice that provides a good description of the electron distribution. A comparative analysis of results obtained using different combinations of functionals and basis sets is often performed to ensure the reliability and robustness of the computational predictions. For instance, while B3LYP is a versatile hybrid functional, ωB97XD is known for its better handling of long-range interactions. The M06 and M06-L functionals are part of the Minnesota functionals family, often providing good performance for a wide range of chemical systems. The choice of the most appropriate functional and basis set is critical for obtaining results that are in good agreement with experimental data, if available.

Electronic Structure and Reactivity Descriptors

Beyond the molecular geometry, computational studies provide a wealth of information about the electronic distribution and reactivity of a molecule. Several descriptors are used to analyze these aspects in detail.

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and polarizability. Conversely, a large energy gap implies high kinetic stability and low chemical reactivity. Analysis of the spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to participate in electron donation and acceptance, respectively.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap (Note: The following data is illustrative for a similar compound and not specific to this compound due to the absence of published computational data for this specific molecule.)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.5 |

| Energy Gap (ΔE) | 4.0 |

Molecular Electrostatic Potential Surface (MEPS) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, with different colors indicating varying electrostatic potentials. Typically, red regions signify negative electrostatic potential, indicating an abundance of electrons and susceptibility to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating a deficiency of electrons and favorability for nucleophilic attack. Green and yellow regions denote intermediate or neutral potentials.

For this compound, the MEPS map would highlight the electronegative nitrogen atoms of the malononitrile (B47326) group and the oxygen atom of the methoxy (B1213986) group as regions of negative potential. The hydrogen atoms and the regions around the fluorine atom might exhibit positive potential. This mapping is invaluable for predicting how the molecule will interact with other molecules and for identifying its reactive sites.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular bonding and interactions. It transforms the complex molecular orbitals into a more intuitive, localized representation corresponding to chemical bonds, lone pairs, and anti-bonding orbitals. NBO analysis provides quantitative information about electron delocalization, hyperconjugative interactions, and charge transfer within the molecule.

By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability arising from these interactions. For instance, it can reveal the extent of electron delocalization from the methoxy group and the benzene (B151609) ring to the malononitrile moiety. This information is crucial for understanding the molecule's electronic stability and the nature of its chemical bonds.

Table 2: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix (Note: The following data is illustrative for a similar compound and not specific to this compound due to the absence of published computational data for this specific molecule.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O1 | π(C2-C3) | 15.2 |

| π(C4-C5) | π(C6-C7) | 20.5 |

| π(C8-C9) | π*(C10-N1) | 25.8 |

E(2) represents the stabilization energy due to the donor-acceptor interaction.

Predictive Spectroscopic Property Simulation

Theoretical calculations can simulate various types of spectra, providing a powerful complement to experimental data for structural elucidation and understanding molecular vibrations and electronic transitions.

Theoretical Vibrational Spectra (Infrared and Raman) Prediction and Comparison with Experimental Data

Computational methods, particularly DFT using functionals like B3LYP, can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. The theoretical infrared (IR) and Raman spectra can then be generated. Comparing these predicted spectra with experimentally recorded ones is a standard method for confirming the molecular structure and assigning vibrational modes to specific functional groups.

Detailed theoretical and experimental vibrational spectra specifically for this compound are not available in the reviewed scientific literature.

Theoretical NMR Chemical Shift Prediction (e.g., Gauge-Independent Atomic Orbital (GIAO) Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the nuclear magnetic resonance (NMR) chemical shifts of molecules. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the GIAO method can provide highly accurate predictions of 1H and 13C NMR spectra. These theoretical data are invaluable for assigning peaks in experimental NMR spectra and confirming the proposed structure of a compound.

A specific computational study applying the GIAO method to predict the NMR chemical shifts of this compound has not been found in the existing literature.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption Spectra and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide information on the maximum absorption wavelengths (λmax), the oscillator strengths of the transitions, and the nature of the molecular orbitals involved (e.g., π → π* or n → π* transitions).

While TD-DFT is a standard method for such predictions, a specific study detailing the theoretical UV-Vis absorption spectrum and electronic transitions for this compound is not documented in the searched scientific literature.

Intermolecular Interactions and Crystal Packing Theory

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. Theoretical methods can be used to analyze and quantify these forces, providing insight into the stability of the crystal structure.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

A crystal structure determination and subsequent Hirshfeld surface analysis for this compound have not been reported in the reviewed literature. Therefore, a quantitative breakdown of its intermolecular contacts is not available.

PIXEL Analysis for Energy Decomposition of Intermolecular Interactions

A detailed search of scientific literature and chemical databases did not yield specific studies that have conducted a PIXEL analysis on this compound for the energy decomposition of its intermolecular interactions. The PIXEL method, which partitions intermolecular interaction energies into coulombic, polarization, dispersion, and repulsion components, is a powerful tool for understanding the forces that govern crystal packing. While computational studies and PIXEL analyses have been performed on other acrylonitrile derivatives to elucidate the nature of their non-covalent interactions, such specific data for the title compound is not publicly available at this time. Therefore, a quantitative breakdown of the energetic contributions to its crystal lattice, as would be provided by a PIXEL analysis, cannot be presented.

Theoretical Studies on Solvent Effects and Packing Polymorphism

There is currently a lack of specific theoretical studies in the available scientific literature concerning the solvent effects on the crystal packing and potential polymorphism of this compound. The influence of solvents on the nucleation and growth of crystals can lead to the formation of different polymorphic forms, each with distinct physical properties. Computational approaches are often employed to predict and understand these phenomena. However, research focusing on how different solvents might influence the polymorphic landscape of this compound has not been reported. Consequently, there is no specific data to present regarding the theoretical exploration of its packing polymorphism under various solvent conditions.

Reaction Mechanisms and Reactivity Investigations of 2 2 Fluoro 4 Methoxy Benzylidene Malononitrile Derivatives

Detailed Mechanistic Pathways of Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound, such as malononitrile (B47326), with a carbonyl compound, in this case, 2-fluoro-4-methoxybenzaldehyde (B32593). The reaction is typically followed by a dehydration step to yield the final α,β-unsaturated product. wikipedia.org

Exploration of Base-Catalyzed and Acid-Catalyzed Reaction Mechanisms

Base-Catalyzed Mechanism: The most common pathway for the Knoevenagel condensation is base catalysis. tandfonline.com The mechanism proceeds through several key steps:

Deprotonation: A base, which can range from a weak amine (like piperidine) to an inorganic base (like potassium carbonate), removes a proton from the active methylene group of malononitrile. researchgate.net This step is facilitated by the electron-withdrawing nature of the two nitrile groups, which increases the acidity of the methylene protons, forming a stabilized carbanion (enolate). purechemistry.org

Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of 2-fluoro-4-methoxybenzaldehyde. This addition forms a tetrahedral alkoxide intermediate. purechemistry.org

Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst or a protic solvent, to yield a β-hydroxy adduct (an aldol-type product). rsc.org

Dehydration: This β-hydroxy intermediate readily undergoes elimination of a water molecule, a process often promoted by heat or the catalytic system. This dehydration step is driven by the formation of a stable, conjugated π-system, yielding the final product, 2-(2-Fluoro-4-methoxy-benzylidene)-malononitrile. purechemistry.org

Acid-Catalyzed Mechanism: While less common for malononitrile condensations, acid catalysis is also a viable pathway. This mechanism enhances the electrophilicity of the aldehyde.

Carbonyl Activation: A Lewis or Brønsted acid catalyst protonates the carbonyl oxygen of the aldehyde. mdpi.com This activation increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. rsc.org

Nucleophilic Attack: The neutral, enol form of malononitrile attacks the activated carbonyl carbon.

Proton Transfer and Dehydration: A series of proton transfers occurs, leading to the formation of the same β-hydroxy intermediate as in the base-catalyzed pathway, which then dehydrates to form the final conjugated product. researchgate.net Bifunctional catalysts containing both Lewis acid and basic sites can promote both carbonyl activation and malononitrile deprotonation simultaneously. nih.gov

Influence of Catalyst Structure and Reaction Conditions on Pathway Selectivity and Efficiency

The choice of catalyst and reaction conditions profoundly impacts the Knoevenagel condensation's efficiency and selectivity. Factors such as catalyst basicity, steric hindrance, solvent polarity, and temperature play crucial roles.

Catalyst Structure:

Basicity: Weak bases like primary and secondary amines (e.g., piperidine) are effective and commonly used. Stronger bases can lead to side reactions, including the self-condensation of the aldehyde. wikipedia.org

Bifunctional Catalysts: Materials possessing both acidic and basic sites, such as certain coordination polymers or mixed metal oxides, can exhibit enhanced catalytic activity. nih.govrsc.org The Lewis acid site activates the aldehyde's carbonyl group, while the basic site deprotonates the malononitrile, leading to a synergistic catalytic effect. nih.gov

Heterogeneous Catalysts: Solid catalysts like hydrotalcites, alkaline-exchanged zeolites, and functionalized silica offer advantages in terms of easy separation, reusability, and reduced waste, aligning with green chemistry principles. rsc.orgnih.gov Their performance is often linked to the density and strength of their surface acid and basic sites. researchgate.net

Reaction Conditions:

Solvent: The choice of solvent can influence reaction rates. Polar solvents can facilitate the formation of charged intermediates. However, solvent-free conditions, often coupled with microwave irradiation, have proven highly effective, leading to shorter reaction times and higher yields. nih.gov Aqueous media have also been successfully employed, presenting a green alternative. researchgate.net

Temperature: While many Knoevenagel condensations proceed efficiently at room temperature, moderate heating can accelerate the dehydration step. High temperatures, however, may promote side reactions.

Substituent Effects: The electronic nature of substituents on the benzaldehyde (B42025) ring affects its reactivity. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, generally leading to faster reaction rates compared to electron-donating groups. acs.org

Table 1: Effect of Various Catalysts on Knoevenagel Condensation

| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Boric Acid | 4-Chlorobenzaldehyde, Malononitrile | Aqueous Ethanol | Room Temp. | - | High | mdpi.com |

| NiO-HT | Benzaldehyde, Ethyl Acetoacetate | Solvent-free | 140 | - | 77 | researchgate.net |

| [Bmim]BF4 / EDDA | Various Aldehydes, Malononitrile | Ionic Liquid | - | - | High | organic-chemistry.org |

| Amino-bifunctional Frameworks | Benzaldehyde, Malononitrile | Ethanol | Room Temp. | 5 min | >99 | nih.gov |

| Potassium Carbonate | Substituted Aldehydes, Malononitrile | Water | Room Temp. | 30 min | 50-100 | researchgate.net |

Cycloaddition Reactions and Heterocyclic Ring Formation Processes

The electron-deficient C=C double bond in this compound, activated by the adjacent nitrile groups, makes it an excellent substrate for various cycloaddition and annulation reactions, serving as a key building block for complex heterocyclic systems.

Reaction of Malononitrile Derivatives as Dienophiles or Dipolarophiles

As a Dienophile in [4+2] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com Benzylidenemalononitrile (B1330407) derivatives are highly reactive dienophiles due to the strong electron-withdrawing capacity of the two nitrile groups, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org The reaction mechanism is a concerted, pericyclic process where four π-electrons from the diene and two π-electrons from the dienophile form a new cyclohexene ring through a single cyclic transition state. byjus.com This reaction provides a powerful method for constructing six-membered rings with high stereochemical control. organic-chemistry.org

As a Dipolarophile in 1,3-Dipolar Cycloaddition: This reaction involves a 1,3-dipole (a molecule with delocalized electrons over three atoms) and a dipolarophile, which combine to form a five-membered heterocyclic ring. chesci.com The electron-poor double bond of this compound makes it an excellent dipolarophile. A common example is the reaction with nitrones, which are 1,3-dipoles. The cycloaddition proceeds in a concerted fashion to yield substituted isoxazolidine rings. mdpi.comrsc.org These reactions are highly valuable for synthesizing five-membered nitrogen- and oxygen-containing heterocycles. mdpi.com

Mechanistic Studies of Cascade Reactions (e.g., Knoevenagel/Friedel-Crafts) Leading to Fused Heterocycles

Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly efficient synthetic strategies. A notable example involving benzylidenemalononitrile derivatives is the Knoevenagel/Friedel-Crafts cascade.

A plausible mechanism for such a reaction, for example with a phenol (B47542) like 2-naphthol, proceeds as follows:

Knoevenagel Condensation: The process is initiated by the in-situ formation of the benzylidenemalononitrile intermediate from an aldehyde and an active methylene compound (e.g., 1,3-indanedione) via a base-catalyzed Knoevenagel condensation. researchgate.net

Michael Addition/Friedel-Crafts Alkylation: The highly electrophilic β-carbon of the newly formed α,β-unsaturated system is then attacked by an electron-rich aromatic ring (like 2-naphthol). This can be viewed as a conjugate addition or a Friedel-Crafts-type alkylation, forming a new C-C bond and creating a more complex intermediate. researchgate.net

Intramolecular Cyclization/Hemiketalization: The intermediate then undergoes a spontaneous intramolecular cyclization. For instance, a hydroxyl group from the naphthol moiety can attack one of the carbonyl or nitrile groups, leading to the formation of a fused heterocyclic ring system, such as an indenonaphthopyran scaffold. researchgate.netdntb.gov.ua This sequence efficiently builds molecular complexity, forming multiple bonds and stereocenters in a single operation.

Formation of Pyranes, Pyrroles, Pyrazoles, Quinolines, and Other Novel Ring Systems

The electrophilic nature of this compound allows it to react with a variety of nucleophiles, leading to the synthesis of numerous heterocyclic systems.

Pyranes: Fused 4H-pyran rings are commonly synthesized through the reaction of benzylidenemalononitrile derivatives with active methylene compounds containing a β-dicarbonyl moiety (e.g., dimedone or ethyl acetoacetate) in the presence of a basic catalyst. The mechanism involves an initial Michael addition of the nucleophile to the electron-deficient alkene, followed by an intramolecular cyclization and tautomerization to form the stable pyran ring. researchgate.net

Pyrroles: While various methods exist for pyrrole synthesis, a relevant pathway involves the reaction of benzylidenemalononitrile derivatives with α-amino ketones or related synthons, leading to substituted pyrroles after cyclization and aromatization steps.

Pyrazoles: Pyrazoles are readily synthesized from benzylidenemalononitrile derivatives by reaction with hydrazine or its substituted derivatives. nih.gov The reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated system, followed by an intramolecular cyclization and subsequent elimination or oxidation to afford the aromatic pyrazole ring. beilstein-journals.orgnih.gov This is a common and efficient method for constructing the pyrazole core.

Quinolines: Substituted quinolines can be synthesized by reacting benzylidenemalononitrile with cyclic ketones like cyclohexanone or enamine intermediates in the presence of a catalyst such as ammonium (B1175870) acetate (B1210297). researchgate.netmdpi.com The mechanism typically involves a Michael addition followed by an intramolecular cyclization, condensation, and subsequent aromatization to yield the fused quinoline ring system. scialert.netiipseries.org

Table 2: Heterocyclic Systems Synthesized from Benzylidenemalononitrile Derivatives

| Heterocycle | Reagent(s) | Key Mechanistic Steps | Reference |

|---|---|---|---|

| Pyrano[2,3-c]pyrazole | Hydrazine, Ethyl Acetoacetate | Michael Addition, Intramolecular Cyclization | mdpi.com |

| Pyridine | Malononitrile, Ammonium Acetate | Michael Addition, Cyclization, Dehydrogenation | - |

| Pyrimido[4,5-b]quinoline | 2-Amino-tetrahydroquinoline | Cyclocondensation | mdpi.com |

| Pyrazoles | Hydrazine Hydrate | Michael Addition, Intramolecular Cyclization | nih.govbeilstein-journals.org |

| Hydroquinolines | Dimedone, Ammonium Acetate | Michael Addition, Intramolecular Cyclization, Dehydration | scialert.net |

Impact of Substituent Effects on Reactivity

The reactivity of this compound is profoundly influenced by the electronic and steric properties of the fluoro and methoxy (B1213986) substituents on the phenyl ring. These groups modulate the electron density across the entire conjugated system, affecting the rates and outcomes of chemical reactions.

Electronic and Steric Effects of Fluoro and Methoxy Groups on Reaction Kinetics and Thermodynamics

The kinetic and thermodynamic profile of this compound is a direct consequence of the interplay between the inductive and resonance effects of its substituents, as well as the steric hindrance imposed by the ortho-fluoro group.

Electronic Effects:

Methoxy Group (-OCH₃): Located at the para-position, the methoxy group exerts a strong electron-donating effect through resonance (+R effect), where its lone pair of electrons delocalizes into the aromatic ring. libretexts.orgmasterorganicchemistry.com This effect significantly increases the electron density at the ortho and para positions. While it also has a weak electron-withdrawing inductive effect (-I effect) due to the oxygen's electronegativity, the resonance effect is dominant. This net electron donation deactivates the molecule towards nucleophilic attack at the β-carbon of the double bond compared to derivatives with electron-withdrawing groups. However, it activates the aromatic ring itself towards electrophilic substitution. libretexts.orglibretexts.org

Fluoro Group (-F): Positioned at the ortho-position, the fluorine atom exhibits a dual electronic nature. It is highly electronegative, resulting in a strong electron-withdrawing inductive effect (-I effect). Concurrently, it has a weaker electron-donating resonance effect (+R effect) via its lone pairs. For halogens, the inductive effect typically outweighs the resonance effect, making the fluoro group a net deactivating substituent. libretexts.org

Steric Effects:

The fluorine atom at the ortho-position introduces steric hindrance around the benzylic carbon and the exocyclic double bond. Although fluorine is the smallest halogen, its presence can influence the conformation of the molecule by restricting the free rotation of the phenyl ring. This steric impediment can affect the approach of bulky nucleophiles or reagents to the reaction center, potentially leading to lower reaction rates or influencing the stereochemical outcome of addition reactions.

The following table summarizes the typical effects of different substituents on the kinetics of the Knoevenagel condensation, providing context for the expected reactivity of 2-fluoro-4-methoxybenzaldehyde.

| Substituent on Benzaldehyde | Electronic Effect | Effect on Carbonyl Electrophilicity | Expected Reaction Rate | Typical Yield / Time |

|---|---|---|---|---|

| -NO₂ (para) | Strongly Electron-Withdrawing | Strongly Increased | Fast | >95% / ~10 min |

| -H (unsubstituted) | Neutral | Baseline | Moderate | Variable |

| -OH (para) | Strongly Electron-Donating | Decreased | Slow | ~95% / ~12 min |

| -OCH₃ (para) | Strongly Electron-Donating | Decreased | Slow | High yields, but generally slower than EWG-substituted analogs |

| 2-Fluoro, 4-Methoxy | Overall Electron-Donating (dominant -OCH₃) | Decreased | Slow to Moderate | N/A (Inferred) |

Data for -NO₂, and -OH derivatives are based on comparative studies of benzylidenemalononitrile synthesis.

Identification and Characterization of Reactive Intermediates

The study of reaction mechanisms involving this compound and its formation relies heavily on the identification of transient reactive intermediates.

Intermediates in Synthesis (Knoevenagel Condensation):

The synthesis of the title compound proceeds via a Knoevenagel condensation mechanism, which involves several key intermediates. tandfonline.comnih.gov

Malononitrile Carbanion: The reaction is initiated by a base, which deprotonates the acidic α-carbon of malononitrile. This generates a resonance-stabilized carbanion (enolate), which serves as the active nucleophile. nih.gov This intermediate has been detected spectroscopically in solution. researchgate.net

Aldol Adduct Intermediate: The malononitrile carbanion performs a nucleophilic attack on the electrophilic carbonyl carbon of 2-fluoro-4-methoxybenzaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.

Hydroxyl Intermediate: Protonation of the alkoxide yields a neutral aldol-type addition product, 2-((2-fluoro-4-methoxyphenyl)(hydroxy)methyl)malononitrile. Under certain conditions, this intermediate can be isolated, but it typically undergoes rapid dehydration. researchgate.net

Dehydration and Product Formation: The hydroxyl intermediate is readily dehydrated (elimination of a water molecule), often facilitated by the catalyst or heating, to yield the final, thermodynamically stable α,β-unsaturated product, this compound.

Intermediates in Subsequent Reactions (e.g., Michael Addition):

The conjugated system of this compound makes it an excellent Michael acceptor. nih.gov The reaction with a nucleophile (Michael donor) proceeds through a characteristic intermediate:

Enolate Intermediate: The nucleophile adds to the β-carbon of the double bond. This 1,4-conjugate addition generates a new resonance-stabilized enolate intermediate, where the negative charge is delocalized over the malononitrile moiety. researchgate.netmdpi.comrsc.org This enolate is a key intermediate in the formation of numerous derivatives.

Characterization Methods:

The direct observation of these short-lived intermediates is challenging. Their existence is often confirmed through a combination of indirect methods, spectroscopic analysis, and computational modeling.

| Intermediate Type | Associated Reaction | Characterization Method(s) |

| Malononitrile Carbanion | Knoevenagel Condensation | Raman Spectroscopy, In-situ FTIR, Computational Modeling (DFT) |

| Aldol Adduct | Knoevenagel Condensation | Trapping Experiments, Low-Temperature NMR, Mass Spectrometry |

| Enolate Intermediate | Michael Addition | Trapping Experiments, Spectroscopic Analysis, Computational Modeling (DFT) |

Computational studies using Density Functional Theory (DFT) have become invaluable for mapping the potential energy surfaces of these reactions, calculating the stabilities of intermediates and transition states, and supporting proposed mechanistic pathways. researchgate.netacs.org

Advanced Applications of 2 2 Fluoro 4 Methoxy Benzylidene Malononitrile Derivatives

Optoelectronic Materials Science

The inherent electronic structure of 2-(2-Fluoro-4-methoxy-benzylidene)-malononitrile derivatives makes them promising candidates for a variety of optoelectronic applications. The D-π-A design facilitates intramolecular charge transfer (ICT), a key process for the development of active components in organic electronics.

Malononitrile (B47326) derivatives are recognized for their fluorescent properties, a critical characteristic for emissive layers in OLEDs. For instance, the related compound 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile has been synthesized and investigated as a low molecular weight fluorescent material for OLEDs. This compound demonstrated efficient solid-state emission and electroluminescence, with a device exhibiting a luminance of 1300 cd/m². rsc.org The study highlights the capacity of such small molecules to form smooth thin films, a crucial aspect for device fabrication. rsc.org The fluorescence in these materials arises from the ICT state, and the emission color can be tuned by modifying the donor and acceptor strengths within the molecule. The introduction of fluoro and methoxy (B1213986) groups in this compound is expected to modulate its electronic and photophysical properties, potentially leading to efficient and color-pure emissions suitable for OLED applications.

Benzylidenemalononitrile (B1330407) (BMN) derivatives have been identified as useful in the design of photoconductive cells. nih.gov Photoconductivity relies on the generation of charge carriers upon light absorption. The D-π-A structure of compounds like this compound promotes efficient light absorption and subsequent charge separation, which are fundamental processes for photoconductive and photodetector applications. The high absorption coefficient and the potential for efficient charge transport in thin films of these materials are advantageous for their use in light-sensing devices.

Materials with significant NLO responses are in high demand for applications in photonics and optoelectronics, including optical switching and data storage. The D-π-A architecture is a well-established strategy for designing molecules with large second- and third-order NLO properties.

A theoretical study on 2-(4-chlorobenzylidene) malononitrile using the Z-scan technique and DFT calculations revealed its third-order NLO properties, including the nonlinear refractive index and nonlinear absorption coefficient. researchgate.net These findings suggest that benzylidene malononitrile derivatives are a promising class of materials for NLO applications.

Table 1: Theoretical NLO Parameters for a Related Compound (2-(4-chlorobenzylidene) malononitrile) (Note: This data is for a related compound and serves as an illustrative example of the parameters investigated for this class of materials.)

| Power (mW) | η (×10⁻¹⁰ cm²/W) | I₀ (×10³ W/cm²) | β (×10⁻⁵ cm/W) | Re(χ⁽³⁾) (×10⁻⁶ esu) | Im(χ⁽³⁾) (×10⁻⁶ esu) |

| 30 | -7.643 | 4.774 | 3.356 | -1.499 | 8.067 |

| 40 | -5.911 | 6.366 | 3.573 | -1.595 | 8.587 |

| 50 | -5.320 | 7.957 | 3.839 | -1.712 | 9.224 |

| 80 | -2.278 | 12.732 | 5.308 | -2.372 | 12.755 |

| 100 | -1.415 | 15.915 | 6.284 | -2.808 | 15.109 |

| Data adapted from a study on 2-(4-chlorobenzylidene) malononitrile. researchgate.net |

The design of efficient NLO chromophores based on the D-π-A motif involves several key principles. A strong donor and a strong acceptor group are essential to maximize the ICT character. The π-conjugated bridge plays a crucial role in mediating the charge transfer, and its length and nature can be tuned to optimize the NLO response. plos.org The introduction of a fluoro group, as in this compound, can enhance the acceptor strength of the benzylidene ring and also influence the molecular packing in the solid state, which can be beneficial for bulk NLO effects. plos.org Furthermore, the methoxy group acts as an effective electron donor. The combination of these substituents on the benzylidene malononitrile framework is a strategic approach to designing molecules with a large second hyperpolarizability, making them attractive for third-order NLO applications. researchgate.net

Investigation of Nonlinear Optical (NLO) Properties

Rational Design and Development in Medicinal Chemistry (In Silico and Mechanistic Insights)

The rational design of novel therapeutic agents increasingly relies on computational, or in silico, methodologies to predict the biological activities and mechanisms of action of new chemical entities. This approach accelerates the drug discovery process, reduces costs, and provides deep insights into molecular interactions. For derivatives of this compound, these computational tools are pivotal in exploring their potential as bioactive molecules and in the development of advanced chemical sensors. By simulating interactions with biological targets and predicting pharmacological profiles, researchers can prioritize the synthesis of compounds with the highest probability of success.

Exploration as Potential Bioactive Molecules: Computational Predictions for Anticancer, Antifungal, Antibacterial, and Anticorrosive Properties, and Underlying Mechanistic Basis

Computational studies have become an indispensable tool for the preliminary evaluation of the therapeutic potential of novel compounds. nih.gov Derivatives of benzylidenemalononitrile have been subjected to a variety of in silico analyses to predict their efficacy against a range of biological targets and conditions, including cancer and microbial infections. These predictive studies help to elucidate the underlying mechanistic basis for their potential bioactivity, guiding further experimental validation.

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that estimates the likely biological activities of a drug-like molecule based on its chemical structure. The prediction is based on structure-activity relationships derived from a large database of known bioactive compounds. The output provides probabilities for a compound being active (Pa) or inactive (Pi) for various biological functions.

For benzylidenemalononitrile derivatives, PASS predictions have been employed to screen for potential anticancer properties. nih.gov A high Pa value suggests a greater likelihood of observing the activity in experimental settings. For instance, studies on a series of benzylidenemalononitrile derivatives indicated a significant potential for antineoplastic activity, particularly against breast cancer. nih.gov

| Predicted Biological Activity | Pa (Probable Activity) | Interpretation |

|---|---|---|

| Antineoplastic (Breast Cancer) | 0.512 | Moderate chance of experimental activity; compound may have a novel structure compared to known agents. nih.gov |

| Cancer-Associated Disorder Treatment | 0.322 | Low chance of experimental activity. nih.gov |

| Antifungal | 0.61 - 0.71 | Moderate to high chance of experimental activity. nih.gov |

| Antibacterial | 0.43 - 0.55 | Low to moderate chance of experimental activity. nih.gov |

This table presents representative PASS prediction values for benzylidenemalononitrile and related derivatives based on published studies. Pa > 0.7 indicates a high probability of activity, 0.5 < Pa < 0.7 suggests a moderate probability, and Pa < 0.5 indicates a low probability. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. researchgate.net This method is crucial for understanding the potential mechanism of action of a drug candidate by visualizing its interaction with the active site of a biological target.

Derivatives of benzylidenemalononitrile have been evaluated as potential inhibitors of key targets in cancer progression, such as Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and human Farnesyl Pyrophosphate Synthase (FPPS). nih.gov Overexpression of HER2 and EGFR, both members of the transmembrane tyrosine kinase receptor family, is implicated in the development of several cancers, making them critical targets for therapeutic intervention. nih.govnih.gov Docking studies simulate the binding affinity and interaction patterns of the compounds within the catalytic domains of these enzymes. For example, computational studies have shown that certain benzylidenemalononitrile derivatives can fit into the active sites of HER2 and FPPS with strong binding energies, in some cases superior to reference drugs. nih.gov

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|---|

| Benzylidenemalononitrile Derivative 1 | HER2 | -9.1 | ASP863, LYS753, THR862 |

| Benzylidenemalononitrile Derivative 1 | EGFR | -8.4 | LEU718, MET793, LYS745 |

| Benzylidenemalononitrile Derivative 1 | human FPPS | -9.5 | ARG112, LYS257, GLN240 |

| Reference Drug (AG9) | HER2 | -8.7 | ASP863, LYS753, THR862 |

| Reference Drug (A23) | human FPPS | -9.2 | ARG112, LYS257, GLN240 |

This table summarizes hypothetical docking results for a representative benzylidenemalononitrile derivative against key cancer-related protein targets, based on findings from computational studies of similar compounds. nih.gov

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. rsc.org MD simulations are computational methods that analyze the physical movements of atoms and molecules, allowing researchers to assess the stability and conformational changes of the complex. nih.gov